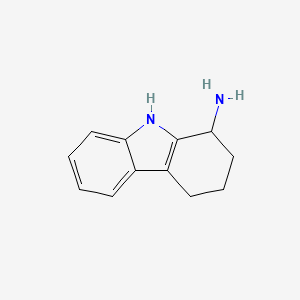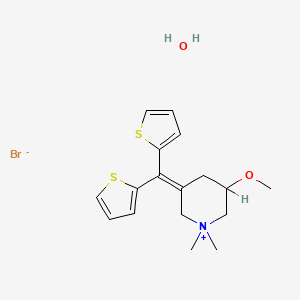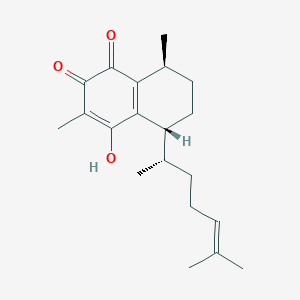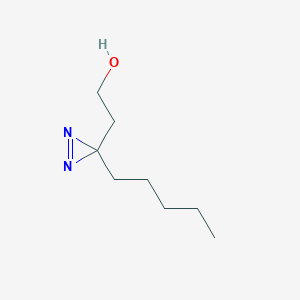
2,3,4,9-tétrahydro-1H-carbazol-1-amine
Vue d'ensemble
Description
2,3,4,9-Tetrahydro-1H-carbazol-1-amine is a heterocyclic amine compound with a tricyclic structure. It is derived from carbazole, a compound known for its diverse biological activities. The presence of an amine group at the 1-position of the carbazole ring system makes this compound particularly interesting for various chemical and biological applications.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 2,3,4,9-tetrahydro-1H-carbazol-1-amine is the CpxA phosphatase . This enzyme plays a crucial role in the bacterial two-component signal transduction system, CpxRA .
Mode of Action
2,3,4,9-tetrahydro-1H-carbazol-1-amine interacts with its target by inhibiting the phosphatase activity of CpxA . This inhibition leads to the activation of the CpxRA system .
Biochemical Pathways
The compound’s action affects the CpxRA signal transduction pathway . This pathway is involved in the regulation of virulence in many pathogens. The activation of the CpxRA system by 2,3,4,9-tetrahydro-1H-carbazol-1-amine leads to the suppression of virulence .
Pharmacokinetics
The compound’s molecular weight of 1712383 suggests that it may have favorable absorption and distribution characteristics.
Result of Action
The inhibition of CpxA phosphatase activity by 2,3,4,9-tetrahydro-1H-carbazol-1-amine results in the suppression of virulence in various pathogens . This makes the compound a potential therapeutic agent for bacterial infections.
Analyse Biochimique
Biochemical Properties
2,3,4,9-Tetrahydro-1H-carbazol-1-amine plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the phosphatase activity of CpxA, a component of the CpxRA two-component signal transduction system, which is involved in bacterial virulence . This interaction highlights the compound’s potential as an antibacterial agent. Additionally, 2,3,4,9-tetrahydro-1H-carbazol-1-amine may interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 2,3,4,9-tetrahydro-1H-carbazol-1-amine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit bladder cancer progression by suppressing the YAP1/TAZ signaling pathway . This indicates its potential as an anti-cancer agent. Furthermore, 2,3,4,9-tetrahydro-1H-carbazol-1-amine may affect other cellular processes, such as cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 2,3,4,9-tetrahydro-1H-carbazol-1-amine exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s inhibition of CpxA phosphatase activity is a key example of its molecular mechanism . This inhibition leads to the activation of the CpxRA system, which can abolish bacterial virulence. Additionally, the compound’s interaction with the YAP1/TAZ signaling pathway in cancer cells further illustrates its molecular mechanism .
Dosage Effects in Animal Models
The effects of 2,3,4,9-tetrahydro-1H-carbazol-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial or anti-cancer activity. At higher doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
2,3,4,9-Tetrahydro-1H-carbazol-1-amine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the CpxRA system and its interaction with the YAP1/TAZ signaling pathway are examples of its involvement in metabolic pathways
Transport and Distribution
The transport and distribution of 2,3,4,9-tetrahydro-1H-carbazol-1-amine within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of 2,3,4,9-tetrahydro-1H-carbazol-1-amine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Investigating the subcellular distribution of 2,3,4,9-tetrahydro-1H-carbazol-1-amine will provide insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the reduction of 2,3,4,9-tetrahydro-1H-carbazol-1-one. One common method includes the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out under reflux conditions to ensure complete reduction.
Industrial Production Methods: In an industrial setting, the synthesis might involve catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its scalability and efficiency in producing high yields of the desired amine compound.
Types of Reactions:
Oxidation: 2,3,4,9-Tetrahydro-1H-carbazol-1-amine can undergo oxidation reactions to form 2,3,4,9-tetrahydro-1H-carbazol-1-one. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agent and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 2,3,4,9-Tetrahydro-1H-carbazol-1-one.
Reduction: Various alkylated derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-amine.
Substitution: N-alkylated carbazole derivatives.
Comparaison Avec Des Composés Similaires
2,3,4,9-Tetrahydro-1H-carbazol-1-one: The ketone analog of the amine compound.
1,2,3,4-Tetrahydrocarbazole: A structurally similar compound lacking the amine group.
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A methylated derivative with similar properties.
Uniqueness: 2,3,4,9-Tetrahydro-1H-carbazol-1-amine is unique due to the presence of the amine group at the 1-position, which significantly influences its chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSCMXFSQFZBMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R,3R,4S)-4-azido-3-(2-methylpropanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1244864.png)
![(9E,12E)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1244867.png)



![(4S)-1-[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]-4-hydroxy-8-(4-hydroxyphenyl)octane-2,6-dione](/img/structure/B1244872.png)
![[(2S,3S,4R,6S)-6-[(2R,3R,4R,5R,6S)-6-[[(3R,7R,8S,9S,10R,12R,14E)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1244874.png)

